3-Benzoylpyridine

Cytochrome P450 Enzyme induction Drug metabolism

Select 3-Benzoylpyridine (3BP, CAS 5424-19-1) when experimental specificity is non-negotiable. Unlike metyrapone, 3BP induces CYP2B (9‑fold) without confounding CYP3A inhibition. For materials science, only its CpRe(CO)₂ complex delivers ratiometric dual emission (³IL/³MLCT) unavailable with the 4‑isomer. In synthesis, its N‑oxide yields exclusively the α‑hydroxybenzyl product, eliminating chromatographic purification. With the only peer‑reviewed aquatic toxicity profile among benzoylpyridines (96‑h LC50 5.2 g/L), it is the informed choice for reproducible research and regulatory submissions.

Molecular Formula C12H9NO
Molecular Weight 183.21 g/mol
CAS No. 5424-19-1
Cat. No. B1664120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzoylpyridine
CAS5424-19-1
Synonyms3-Benzoylpyridine;  3 Benzoylpyridine;  3Benzoylpyridine;  Phenyl 3-pyridyl ketone;  Pyridine, 3-benzoyl-; 
Molecular FormulaC12H9NO
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CN=CC=C2
InChIInChI=1S/C12H9NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-9H
InChIKeyRYMBAPVTUHZCNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzoylpyridine (CAS 5424-19-1): Structural and Physicochemical Baseline for Scientific Procurement


3-Benzoylpyridine (3BP; phenyl 3-pyridyl ketone) is a heterocyclic aromatic ketone of molecular formula C₁₂H₉NO, characterized by a benzoyl substituent at the meta position of the pyridine ring [1]. This compound typically appears as a white to pale yellow crystalline solid with a melting point range of 36–40 °C and a boiling point of approximately 307 °C at atmospheric pressure . As a weak base with UV-absorbing properties, 3BP serves as a critical intermediate in organic synthesis and has been extensively studied as a major metabolite of the soman antidote HGG-12, as well as a probe for cytochrome P450 (CYP) enzyme induction studies [2]. Its structural isomerism with 2- and 4-benzoylpyridine confers distinct reactivity patterns, photophysical behavior, and biological activity profiles that are essential for informed scientific selection.

Why 3-Benzoylpyridine (CAS 5424-19-1) Cannot Be Replaced by Generic Benzoylpyridine Isomers


Although 3-benzoylpyridine shares an identical molecular formula with its 2- and 4-substituted positional isomers, their divergent electron density distributions, steric environments, and excited-state dynamics preclude simple functional interchange [1]. As demonstrated across multiple comparative studies, the position of the benzoyl group on the pyridine ring fundamentally alters the compound's radical anion rotation kinetics, photophysical emission multiplicity, and metabolic fate in biological systems [2][3]. These isomer-specific properties translate directly into differential CYP enzyme induction and inhibition profiles, distinct ligand behavior in coordination complexes, and unique redox reactivity patterns that cannot be recapitulated by structurally similar alternatives. For procurement decisions in medicinal chemistry, photophysical materials development, or toxicological research, selecting the correct positional isomer is therefore a critical determinant of experimental outcomes and reproducibility.

Quantitative Comparative Evidence for 3-Benzoylpyridine (CAS 5424-19-1) Differentiation


Differential CYP Enzyme Induction and Inhibition Profile: 3-Benzoylpyridine vs. Metyrapone

In a direct head-to-head comparison, 3-benzoylpyridine (3BP) and metyrapone (MET) were evaluated for their regulatory effects on CYP expression in male rat liver following a single 100 mg/kg dose. Both compounds induced CYP2B immunoreactive protein, but to significantly different magnitudes: 3BP produced a 9-fold increase, whereas MET produced a 14-fold increase relative to control [1]. Furthermore, CYP3A23 mRNA was induced 4.5-fold by MET but only 2.5-fold by 3BP. Critically, in vitro inhibition assays revealed that MET preferentially inhibited CYP3A-mediated steroid 6β-hydroxylation, while 3BP was completely inactive against constitutive steroid hydroxylase CYPs [1]. This distinct functional divergence between structurally related 3-substituted pyridines establishes 3BP as a more selective tool for probing CYP2B-mediated pathways without confounding CYP3A inhibition artifacts.

Cytochrome P450 Enzyme induction Drug metabolism

Distinct Photophysical Emission Behavior in Rhenium Complexes: 3-Benzoylpyridine vs. 4-Benzoylpyridine

Direct comparative analysis of CpRe(CO)₂L complexes (L = 3-benzoylpyridine and 4-benzoylpyridine) revealed striking isomer-dependent photophysical behavior. The 3-Bzpy complex exhibits multiple emission from triplet-centered intraligand (³IL) and metal-to-ligand charge-transfer (³MLCT) levels that establish a thermal equilibrium in fluid solution between 218–298 K, with an energy separation between participating states of 665 cm⁻¹ [1]. In frozen 2-MeTHF glass at 77 K, these states emit independently. In contrast, the 4-Bzpy analog displays only a single emission feature assigned to a lowest-energy ³MLCT state under all temperature conditions [1]. This fundamental difference in excited-state manifold complexity provides distinct spectroscopic handles for analytical and materials applications.

Photophysics Coordination chemistry Luminescence

Divergent Reactivity of N-Oxide Derivatives Under Alkaline Conditions: 3-Benzoylpyridine vs. 2- and 4-Benzoylpyridine

Under identical treatment with ethanolic sodium hydroxide, the three benzoylpyridine N-oxide isomers exhibit mutually exclusive product distributions. 2-Benzoylpyridine 1-oxide yields a mixture of acyl nucleophilic displacement products and the redox product 2-(α-hydroxybenzyl)pyridine. 3-Benzoylpyridine 1-oxide produces exclusively a single reduction product, 3-(α-hydroxybenzyl)-pyridine 1-oxide, with no detectable redox or displacement side products. 4-Benzoylpyridine 1-oxide yields only the redox product 4-(α-hydroxybenzyl)pyridine [1]. This clean, isomer-specific reaction outcome confers significant synthetic utility for the selective preparation of α-hydroxybenzyl-pyridine N-oxide intermediates without requiring chromatographic separation from complex product mixtures.

Heterocyclic chemistry Redox reactions N-Oxide reactivity

Radical Anion Conformational Dynamics: Distinct Pyridine Ring Rotation Rates Among Benzoylpyridine Isomers

Electron spin resonance (ESR) investigation of the radical anions of all three benzoylpyridine isomers, prepared by electrochemical reduction in dimethylformamide, revealed isomer-specific rotational dynamics. While the phenyl ring rotates freely in each radical anion, the pyridine ring exhibits restricted rotation in the 4-benzoylpyridine radical anion and is likely also restricted in the 2-benzoylpyridine analog. Critically, only in the 3-benzoylpyridine radical anion does the pyridine ring appear to rotate at an intermediate rate [1]. This intermediate rotational freedom reflects a unique balance of steric and electronic factors at the meta position that directly influences the radical anion's electron distribution, hyperfine coupling constants, and potential reactivity in electron-transfer processes.

Electron spin resonance Radical anions Molecular dynamics

Species-Specific Metabolic Fate: Divergent Excretion Profiles in Rat vs. Dog

In vivo metabolism studies of radiolabeled ¹⁴C-3-benzoylpyridine demonstrate pronounced species-dependent excretion profiles that are essential considerations for toxicological and pharmacological investigations. In the rat, 80% of the administered dose is excreted in urine as N-oxides and α-hydroxybenzyl derivatives. In the dog, 95% of the dose appears in urine, but predominantly as the glucuronide of 3-(α-hydroxybenzyl)pyridine and as quaternary pyridinium compounds (3-benzoyl-1-methylpyridinium and 3-(α-hydroxybenzyl)-1-methylpyridinium), which are barely detectable in rat urine [1]. Conversely, N-oxide metabolites, which are major products in the rat, are present only in small amounts in dog urine [1]. This marked species divergence in metabolic routing has significant implications for the interpretation of toxicokinetic data and the selection of appropriate animal models for safety assessment.

Drug metabolism Xenobiotic disposition Species differences

Aquatic Acute Toxicity Baseline: 96-h LC50 Determination in Rainbow Trout

While not a direct comparator study against analogs, the establishment of a quantitative acute toxicity benchmark is essential for environmental risk assessment and safe laboratory handling. Exposure of rainbow trout (Oncorhynchus mykiss) to 3-benzoylpyridine yielded a 96-hour LC50 value of 5.2 g/L [1]. Concomitant biomarker analysis revealed significant, concentration-dependent decreases in brain acetylcholinesterase (AChE) activity and reductions in antioxidant enzyme activities (SOD, CAT, GPx, PON, AR), alongside increased markers of oxidative DNA damage (8-OHdG), apoptosis (Caspase-3), and lipid peroxidation (MDA) across all tested tissues (p < 0.05) [1]. Micronucleus formation increased by 45.4–72.7% across the tested concentration range (1, 1.5, and 2 g/L) [1]. These data establish a critical safety and handling benchmark, as no equivalent comprehensive aquatic toxicity profile is currently available for 2- or 4-benzoylpyridine in the primary literature.

Aquatic toxicology Environmental safety Ecotoxicology

Optimal Research and Industrial Deployment Scenarios for 3-Benzoylpyridine (CAS 5424-19-1)


Selective CYP2B Induction Studies Requiring Clean Pharmacological Probes

Researchers investigating CYP2B-mediated drug metabolism or designing structure–activity relationship (SAR) studies around microsomal enzyme induction should select 3-benzoylpyridine over the commonly used comparator metyrapone. As demonstrated by direct comparative in vivo data, 3BP induces CYP2B protein expression (9-fold) without exhibiting the confounding in vitro CYP3A inhibitory activity characteristic of metyrapone [1]. This cleaner pharmacological profile reduces experimental noise in mechanistic studies and provides a more specific tool for dissecting CYP2B-dependent pathways. Procurement of high-purity 3BP (≥98% GC, melting point 36–40 °C) from reputable vendors ensures reproducible induction outcomes and minimizes batch-to-batch variability in longitudinal studies.

Development of Dual-Emission Luminescent Materials and Ratiometric Sensors

For coordination chemists and materials scientists developing luminescent probes or molecular sensors, 3-benzoylpyridine is the preferred ligand choice over its 4-substituted isomer. The CpRe(CO)₂(3-Bzpy) complex uniquely exhibits thermally equilibrated dual emission from ³IL and ³MLCT states with a 665 cm⁻¹ energy separation, a feature entirely absent in the single-emission 4-Bzpy analog [1]. This dual-emission behavior enables ratiometric luminescence measurements for temperature sensing, oxygen detection, or environmental polarity probing—applications where the simpler 4-benzoylpyridine complexes offer no comparable functionality. Procurement of 3BP with confirmed structural identity via NMR and IR spectroscopy [2] is essential to avoid inadvertent substitution with the photophysically distinct 4-isomer.

Synthesis of α-Hydroxybenzyl-Pyridine N-Oxide Intermediates via Clean Alkaline Reduction

Synthetic chemists requiring α-hydroxybenzyl-pyridine N-oxide building blocks should specifically employ 3-benzoylpyridine N-oxide as the starting material. Unlike the 2-isomer, which produces complex product mixtures requiring chromatographic purification, and the 4-isomer, which undergoes a different redox pathway, 3-benzoylpyridine N-oxide reacts with ethanolic sodium hydroxide to yield exclusively 3-(α-hydroxybenzyl)-pyridine 1-oxide [1]. This clean, single-product outcome eliminates time-consuming separation steps and improves overall yield and reproducibility. For procurement, ensuring the material is free from positional isomer contamination is critical; vendor-provided purity certification by GC (≥98%) and identity confirmation by melting point and IR should be verified .

Environmental Toxicology Risk Assessment and Safety Data Generation

For environmental toxicologists and regulatory affairs specialists, 3-benzoylpyridine offers a uniquely well-characterized aquatic toxicity profile among the benzoylpyridine isomers. The established 96-h LC50 of 5.2 g/L in rainbow trout, coupled with comprehensive biomarker data for oxidative stress, genotoxicity (micronucleus induction of 45.4–72.7%), and neurotoxicity (AChE inhibition), provides a robust foundation for environmental hazard classification and material safety data sheet (SDS) development [1]. In contrast, no comparable peer-reviewed aquatic toxicity data exist for 2- or 4-benzoylpyridine, making 3BP the only isomer with sufficient ecotoxicological characterization for informed regulatory submission. Procurement from suppliers providing GHS-compliant safety documentation and Certificate of Analysis is strongly recommended .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzoylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.